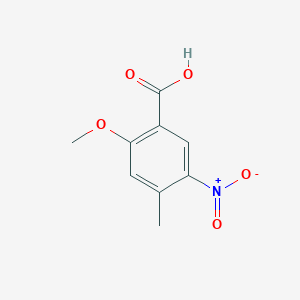

2-Methoxy-4-methyl-5-nitrobenzoic acid

Descripción general

Descripción

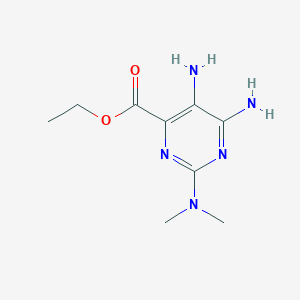

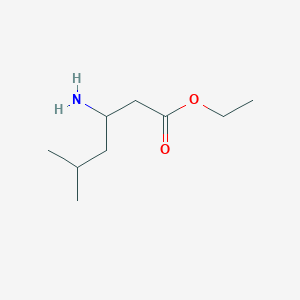

2-Methoxy-4-methyl-5-nitrobenzoic acid is an alkoxybenzoic acid derivative . It has a linear formula of CH3OC6H3(NO2)CO2H, a CAS Number of 2597-56-0, a molecular weight of 197.14, and an EC Number of 219-998-6 .

Molecular Structure Analysis

The molecular structure of 2-Methoxy-4-methyl-5-nitrobenzoic acid is characterized by 1H and 13C-NMR spectra . The nitro group, −NO2, is a hybrid of two equivalent resonance structures . The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .Physical And Chemical Properties Analysis

The physical and chemical properties of nitro compounds, which 2-Methoxy-4-methyl-5-nitrobenzoic acid is a type of, include high dipole moments, lower volatility compared to ketones of about the same molecular weight, and low water solubility . Nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .Aplicaciones Científicas De Investigación

Synthesis in Medicinal Chemistry

2-Methoxy-4-methyl-5-nitrobenzoic acid is used in the synthesis of various medicinal compounds. For example, it serves as an intermediate in the preparation of cardiotonic drugs such as Sulmazole and Isomazole (Lomov, 2019). This demonstrates its significance in the development of drugs that can enhance cardiac contractility.

Photostabilization and Degradation Studies

The compound plays a role in the study of photostabilization and degradation processes. Research has been conducted on compounds like methyl salicylate, where related compounds, including methyl 2-methoxybenzoate, were analyzed for their ability to generate and quench singlet molecular oxygen, a key factor in photostabilization (Soltermann et al., 1995).

Solubility and Chemical Interactions

Studies on the solubility and interaction of 2-Methoxy-4-methyl-5-nitrobenzoic acid with various solvents have been conducted to understand its chemical properties better. For instance, its solubility in 2-methoxyethanol was examined, contributing to the knowledge of its chemical behavior and interaction with solvents (Hart et al., 2015).

Role in Organic Synthesis

This chemical plays a critical role in organic synthesis, serving as a building block for more complex chemical structures. For instance, research has been conducted on its use in the synthesis of various benzimidazole derivatives, highlighting its versatility in organic chemistry applications (Ishiwata & Shiokawa, 1969).

Photophysical Properties Research

The compound is used in research on the photophysical properties of various chemicals. For instance, studies on the generation and quenching of singlet molecular oxygen by related compounds such as methyl 2-methoxybenzoate provide insights into their photophysical behaviors, which are crucial for applications in materials science and photochemistry (Soltermann et al., 1995).

Role in Biological Studies

2-Methoxy-4-methyl-5-nitrobenzoic acid and its derivatives are also used in biological studies. For example, research on tissue sulfhydryl groups utilized a related disulfide, 5,5′-dithiobis(2-nitrobenzoic acid), demonstrating the compound's relevance in biochemistry and molecular biology (Ellman, 1959).

Development of Cytotoxic Agents

The compound is instrumental in the synthesis of cytotoxic agents. For instance, studies on the synthesis of pyridocarbazole derivatives starting from related compounds have shown significant in vitro cytotoxic activity against certain cancer cell lines, indicating its potential in cancer research (Jasztold-Howorko et al., 2005).

Safety and Hazards

2-Methoxy-4-methyl-5-nitrobenzoic acid has hazard statements H315 - H319 - H335, indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding getting it in eyes, on skin, or on clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Propiedades

IUPAC Name |

2-methoxy-4-methyl-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-5-3-8(15-2)6(9(11)12)4-7(5)10(13)14/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIDTLKHBYHZHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-4-methyl-5-nitrobenzoic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(1H-imidazol-1-yl)propyl]piperidine](/img/structure/B3301188.png)

![4-[(1H-imidazol-2-yl)methyl]piperidine dihydrochloride](/img/structure/B3301189.png)

![4-Chloro-5-(4-fluorophenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3301196.png)

![4-Chloro-5-(4-fluorophenyl)-7-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3301197.png)

![4-Chloro-7-(4-chlorophenyl)-5-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3301203.png)